2-Ethenylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylthiomorpholine is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure It is a derivative of thiomorpholine, where an ethenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylthiomorpholine can be synthesized through the reaction of thiomorpholine with vinyl chloride. The reaction typically involves heating thiomorpholine with vinyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethenyl group on the nitrogen atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylthiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of ethylthiomorpholine.
Substitution: The ethenyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles, leading to the formation of substituted thiomorpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiomorpholine.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethenylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of 2-Ethenylthiomorpholine involves its interaction with various molecular targets. The ethenyl group allows the compound to participate in electrophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the ethenyl group.
Morpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
Piperidine: A structurally similar compound with a nitrogen atom in a six-membered ring.
Uniqueness
2-Ethenylthiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the reactive ethenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
61316-72-1 |
---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-ethenylthiomorpholine |
InChI |
InChI=1S/C6H11NS/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 |
InChI Key |
KTTLSQPQPBWUAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.